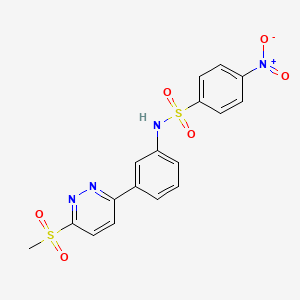

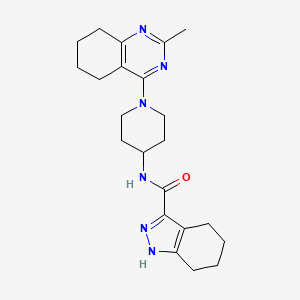

N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide" is a sulfonamide derivative, which is a class of compounds known for their diverse range of biological activities and applications in medicinal chemistry. Sulfonamides typically consist of a sulfonyl group attached to an amine, and they have been extensively studied for their potential use in various therapeutic areas, including as anti-cancer agents , PET tracer precursors , and peptide synthesis .

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the reaction of sulfonyl chlorides with amines or other nitrogen-containing compounds. For example, a related compound, N,N,N,6-tetramethyl-2-(4-nitrophenylsulfonamido)pyrimidin-4-ammonium chloride, was synthesized using 4-nitrobenzenesulfonyl guanidine as a starting material . Another example is the synthesis of N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide, which was derived from 2,5-dimethyl-4-nitroaniline and 4-methylbenzene-1-sulfonyl chloride . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group attached to an amine. The structure of these compounds can be elucidated using spectroscopic tools and crystallography. For instance, the structure of a related sulfonamide molecule was characterized by single-crystal X-ray diffraction (SCXRD) studies, which revealed that it crystallized in the monoclinic crystal system . The molecular structure can significantly influence the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions, including condensation, rearrangement, and coupling reactions. The 4-nitrobenzenesulfonamido group has been used as a protecting/activating system for the carboxyl function in peptide synthesis, allowing for both C → N and N → C direction solution phase peptide synthesis . Additionally, the rearrangement reaction of N-acetoacetyl-p-methylsulfonylbenzenesulfonamide with alkali leads to the formation of p-methylsulfonylphenylacetic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, stability, and electronic properties, are crucial for their function and pharmacology. For example, poor water solubility was identified as a limitation for a sulfonamide-based HIF-1 pathway inhibitor, necessitating further chemical modifications . The electronic properties and reactivity descriptors of sulfonamide compounds can be investigated using computational methods such as density functional theory (DFT), which provides insights into the molecular electrostatic potential, Fukui functions, and bond dissociation energies .

Scientific Research Applications

Chemical Synthesis and Applications

The chemical compound N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide is a part of broader research into the synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide. Such compounds, including derivatives of aminobenzenesulfonamide, have shown versatile and valuable chemical properties not only in organic syntheses but also in the pharmaceutical industry. This highlights the compound's role in facilitating the discovery of sulfonamide or sultam-based functional molecules and pharmaceuticals. Research into sequential Nicholas and Pauson-Khand reactions has contributed to the synthesis of unique polyheterocyclic compounds, indicating the compound's utility in complex chemical syntheses (Kyosuke Kaneda, 2020).

Antioxidant Activity

Investigations into the ABTS/PP decolorization assay of antioxidant capacity have shed light on the reaction pathways underlying antioxidant capacity assays, where the compound could potentially contribute to understanding the mechanisms of antioxidant activity. This is particularly relevant in evaluating the antioxidant capacity of various substances, suggesting the compound's potential application in antioxidant research (I. Ilyasov, V. Beloborodov, I. Selivanova, R. Terekhov, 2020).

Sulfonamide-Based Medicinal Chemistry

Sulfonamides, including derivatives of this compound, have been foundational in the development of antimicrobial drugs. Recent advances in sulfonamide-based medicinal chemistry have expanded their applications to include antimicrobial, anticancer, antiparasitic, anti-inflammatory, and various other therapeutic areas. This underscores the compound's importance in the ongoing development of new sulfonamide-based drug molecules with broad spectrum, high activity, and low toxicity (He Shichao, Ponmani Jeyakkumar, A. S. Rao, Wang Xianlong, Zhang Hui-zhen, Zhou Cheng-he, 2016).

Photosensitive Protecting Groups

Research into photosensitive protecting groups, including 2,4-dinitrobenzenesulfenyl, has demonstrated the potential of such groups in synthetic chemistry. The application of these groups shows promise for future developments, indicating the relevance of compounds like this compound in the creation of novel synthetic methodologies that could have pharmaceutical and material science applications (B. Amit, U. Zehavi, A. Patchornik, 1974).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]-4-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O6S2/c1-28(24,25)17-10-9-16(18-19-17)12-3-2-4-13(11-12)20-29(26,27)15-7-5-14(6-8-15)21(22)23/h2-11,20H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEMHJNDXKJAVAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Chlorophenyl)sulfonyl-6-methoxy-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2540849.png)

![N-Methyl-1-[(1R,2R)-2-(4-methylphenyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2540850.png)

![(7,7-Difluoro-1-phenyl-3-azabicyclo[4.1.0]heptan-3-yl)-(oxiran-2-yl)methanone](/img/structure/B2540860.png)

![N-[cyano(2-fluorophenyl)methyl]-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamide](/img/structure/B2540862.png)

![1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(2,4-difluorophenyl)ethan-1-one](/img/structure/B2540863.png)

![1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)piperidine-3-carboxamide](/img/structure/B2540867.png)

![3-Methyl-2-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)imidazo[4,5-b]pyridine](/img/structure/B2540868.png)

![N-[1-(Hydroxymethyl)-2,3-dihydroinden-1-yl]prop-2-enamide](/img/structure/B2540870.png)